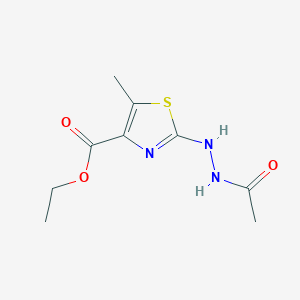
2-Mesityl-2-oxoethyl thiocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of thiocyanates, such as “2-Mesityl-2-oxoethyl thiocyanate”, can be achieved through various methods. One such method involves the use of microwave-promoted nucleophilic substitution of alkyl halides or tosylates with alkali azides, thiocyanates, or sulfinates in aqueous media . Another method uses triphenylphosphine, diethylazodicarboxylate, and NH4SCN for the conversion of alcohols, thiols, carboxylic acids, silyl ethers, and silyl carboxylates to their corresponding thiocyanates .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using techniques such as 1H Nuclear Magnetic Resonance (NMR) spectroscopy . The InChI key for this compound is YZXAAAGYIWNFLW-UHFFFAOYSA-N .Scientific Research Applications
Analytical and Separation Techniques
- Solvent Extraction Separation : Mesityl oxide, a related compound to 2-Mesityl-2-oxoethyl thiocyanate, has been utilized for the solvent extraction separation of scandium from acidic solutions containing ammonium thiocyanate. This method demonstrates the potential of mesityl-related compounds in analytical chemistry for the separation of metals from complex matrices (Kalyanaraman & Khopkar, 1977).
Organic Synthesis and Catalysis
- Catalytic Applications : Studies have shown that mesityl-related compounds can facilitate various organic transformations. For example, Schiff-base metal(II) complexes have been used as catalysts in the efficient and regioselective conversion of 1,2-epoxyethanes to 2-hydroxyethyl thiocyanates, demonstrating the potential of these compounds in catalyzing organic synthesis reactions (Sharghi & Nasseri, 2003).
Environmental and Green Chemistry
- Oxidation of Thiocyanate : Research on the oxidation of thiocyanate by environmentally friendly oxidants like Fe(VI) and Fe(V) highlights the importance of thiocyanate in environmental chemistry. This process is relevant for removing toxic thiocyanate from industrial waste-waters, showcasing the environmental applications of thiocyanate-related chemistry (Sharma et al., 2002).
Material Science
- Quantum Dot Based Circuits : Thiocyanate-capped PbS nanocubes, incorporating thiocyanate ligands, exhibit ambipolar characteristics in field-effect transistors. This innovation paves the way for the development of CMOS-like inverters from a single semiconductor material, signifying the role of thiocyanate in advancing materials science for electronic applications (Koh et al., 2011).
Future Directions
While specific future directions for “2-Mesityl-2-oxoethyl thiocyanate” are not mentioned in the search results, one study discusses the transformation of acetone into mesitylene as a promising reaction for preparing renewable fuels and chemicals . This could potentially suggest future research directions for related compounds.
properties
IUPAC Name |
[2-oxo-2-(2,4,6-trimethylphenyl)ethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS/c1-8-4-9(2)12(10(3)5-8)11(14)6-15-7-13/h4-5H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXAAAGYIWNFLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)CSC#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[4-[(4-Ethoxyphenyl)carbamoyl]anilino]-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2760463.png)
methanone](/img/structure/B2760464.png)



![1-[3-(1,2,4-Oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2760473.png)





![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![2-(Allylsulfanyl)-4-chloro[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2760481.png)